2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a synthetic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of certain kinases. This compound is characterized by the presence of a pyrimidine ring, dichloro substitutions, and an isopropylsulfonyl group. Its molecular formula is with a molecular weight of 346.23 g/mol. The compound is recognized for its high purity, typically exceeding 97% as determined by high-performance liquid chromatography.
This compound can be sourced from various chemical suppliers and is classified under the category of pyrimidine derivatives. It has been studied for its biological activity, particularly against anaplastic lymphoma kinase (ALK), making it relevant in the field of cancer research and drug development.
The molecular structure of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine features:
The compound's reactivity can be attributed to its functional groups:
These properties make it a valuable intermediate in organic synthesis and medicinal chemistry .
The mechanism by which 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine exerts its biological effects primarily involves inhibition of specific kinases such as ALK. The binding affinity to these targets can disrupt signaling pathways that are crucial for cancer cell proliferation and survival.
The compound has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The primary applications of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine lie in:
The compound (CAS RN: 761440-16-8) possesses the molecular formula C₁₃H₁₃Cl₂N₃O₂S and a molecular weight of 346.23 g/mol, with a purity specification typically ≥97% as determined by HPLC analysis [2] [3]. Its crystalline form appears as a white to light yellow powder, reflecting potential polymorphism or minor impurities within acceptable pharmacological standards [4] [8]. The structure integrates three key components: a 2,5-dichloropyrimidine ring, an isopropylsulfonyl group (—SO₂CH(CH₃)₂), and an ortho-substituted aniline linker that establishes connectivity through a thermally stable pyrimidin-4-amine bridge [3] [6].
Table 1: Comprehensive Chemical Identification Profile
Property Category | Specific Descriptors |
---|---|
Systematic Nomenclature | 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine |
Alternative Names | 2,5-Dichloro-N-(2-((1-methylethyl)sulfonyl)phenyl)-4-pyrimidinamine; 2,5-Dichloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyrimidin-4-amine |
Molecular Formula | C₁₃H₁₃Cl₂N₃O₂S |
Exact Mass | 345.0184 Da |
Structural Identifiers | InChIKey: WWVLDJAVSQZSKO-UHFFFAOYSA-N; SMILES: CC(C)S(=O)(=O)C1=CC=CC=C1NC1=NC(Cl)=NC=C1Cl |
Computational Properties | Topological Polar Surface Area (TPSA): 71.95 Ų; LogP: 3.71; Hydrogen Bond Acceptors: 5; Hydrogen Bond Donors: 1 |
Crystallographic Data | Melting Point: 149–153°C; Appearance: White to light yellow crystalline powder |
The dichlorination pattern at the 2- and 5-positions of the pyrimidine ring creates distinct electronic asymmetry: the C2 chlorine participates in resonance stabilization, while C5 chlorine enhances electrophilicity for nucleophilic displacement—a critical reactivity exploited in pharmaceutical synthesis [4] [10]. The ortho-positioning of the isopropylsulfonyl group on the aniline ring induces steric constraints that profoundly influence molecular conformation, potentially enhancing target binding selectivity through restricted rotation [6]. This stereoelectronic configuration, confirmed by NMR spectroscopy and X-ray crystallography in related analogues, enables predictable regiochemistry in subsequent synthetic modifications [4].
The synthetic exploration of this compound originated in the early 2000s, coinciding with pharmaceutical industry efforts to develop kinase inhibitors through structure-based design. Its CAS registry (761440-16-8) dates to 2004, reflecting its emergence during a period of intensified research into pyrimidine-based therapeutics [2] [4]. The molecule represents an evolutionary advancement from simpler diarylaminopyrimidine scaffolds, incorporating the isopropylsulfonyl motif specifically to address limitations in earlier kinase inhibitor candidates—particularly concerning selectivity, metabolic stability, and solubility profiles [4] [10].
The development pathway paralleled key innovations in heterocyclic coupling methodologies. Early synthetic routes employed Pd-catalyzed C—N bond formation between 2,4,5-trichloropyrimidine and 2-(isopropylsulfonyl)aniline, where careful temperature control ensured selective amination at the C4-position over C2/C5 chlorines [4]. This regioselectivity capitalizes on the enhanced leaving-group capability of the C4-chlorine in trichloropyrimidines when activated by ortho-nitrogen orientation—a principle elucidated in foundational pyrimidine chemistry studies [4] [10]. Subsequent methodological refinements introduced copper-catalyzed amination and microwave-assisted protocols, significantly improving yields beyond initial 40–50% ranges while reducing heavy metal contamination concerns in pharmaceutical intermediates [10].
Table 2: Key Historical Milestones in Development
Time Period | Developmental Context | Scientific Impact |
---|---|---|
Early 2000s | Emergence of targeted kinase inhibitor therapies | Identification as ALK inhibitor precursor |
2004 | CAS registration (761440-16-8) | Formal chemical identity establishment |
2008–2012 | Optimization of Pd-catalyzed amination | Enabled gram-scale synthesis for preclinical studies |
Post-2010 | Structure-activity relationship (SAR) exploration | Rationalized role of isopropylsulfonyl moiety in potency |
The compound gained prominence when research publications from Novartis and academic collaborators identified its structural framework as essential for anaplastic lymphoma kinase (ALK) inhibition. Specifically, studies demonstrated that the isopropylsulfonyl group profoundly enhanced kinase binding affinity compared to methylsulfonyl or unsubstituted sulfonyl analogues, while the C5 chlorine served as an optimal leaving group for subsequent cross-coupling with pharmacophore elements [4] [10]. This period established the molecule as a versatile intermediate in the synthesis of clinical candidates like LDK378 (ceritinib), where it contributed key molecular recognition elements to the final drug architecture [4].
In contemporary pharmaceutical synthesis, this compound serves as a pivotal intermediate for constructing advanced kinase inhibitors, particularly those targeting ALK, c-Met, and TGF-β pathways. Its synthetic utility derives from three distinct reactive sites: the C2 chlorine (susceptible to nucleophilic aromatic substitution), C5 chlorine (amenable to Pd-catalyzed cross-coupling), and the secondary amine (capable of acylation or reductive alkylation) [4] [10]. This multi-functionality enables convergent synthesis routes exemplified in ceritinib production, where the molecule undergoes sequential Suzuki-Miyaura coupling at C5 followed by nucleophilic displacement of C2 chlorine with piperidine derivatives [4].
Beyond oncology applications, the compound enables access to diverse chemotypes through these orthogonal reactivities:
Table 3: Contemporary Applications Across Research Domains
Application Sector | Specific Utility | Structural Advantage Leveraged |
---|---|---|
Pharmaceutical Synthesis | Key intermediate in ALK inhibitors (e.g., ceritinib); Precursor for c-Met/ALK multikinase inhibitors | Orthogonal halogen reactivity; Conformational restriction from ortho-sulfonyl group |
Agrochemical Research | Synthon for next-generation insecticides; Metabolite tracing studies | Pyrimidine bioisosterism; Soil metabolite stability |
Polymer Science | Monomer for heat-resistant polyimides; Crosslinking agent in epoxy resins | Sulfonyl group polarity; Aromatic thermal stability |
Analytical Chemistry | HPLC/LC-MS reference standard; Spectroscopy calibration | UV chromophore characteristics; Ionization efficiency |
The compound's significance extends to methodological advancements in synthetic chemistry. Recent innovations employ continuous-flow reactors for its production, achieving higher yields (≥85%) through precise residence time control and immediate quenching of reactive intermediates [10]. Additionally, its crystalline nature facilitates purification via antisolvent crystallization, avoiding silica gel chromatography—an advantage for industrial-scale synthesis [4] [5]. These technical attributes, combined with commercial availability from multiple specialty suppliers (typically $73–$216 per gram based on purity), cement its role as a premium building block in modern drug discovery pipelines targeting protein kinases and beyond [4] [8].
Table 4: Standardized Compound Nomenclature
Nomenclature System | Designation |
---|---|
IUPAC Name | 2,5-Dichloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyrimidin-4-amine |
CAS Registry Number | 761440-16-8 |
Systematic Synonyms | 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine; 2,5-Dichloro-N-(2-((1-methylethyl)sulfonyl)phenyl)-4-pyrimidinamine |
Common Abbreviation | None widely adopted |
Pharmaceutical Code | Designated as intermediate for LDK378 synthesis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0